N-(3-hydroxyphenyl)-2-propoxybenzamide
Description
N-(3-Hydroxyphenyl)-2-propoxybenzamide is a benzamide derivative featuring a 3-hydroxyphenyl group attached to the amide nitrogen and a propoxy substituent at the 2-position of the benzamide ring. The 3-hydroxyphenyl group is a known pharmacophore in sigma-1 receptor modulators, while the propoxy group may enhance lipophilicity, influencing bioavailability .
Properties
Molecular Formula |
C16H17NO3 |
|---|---|
Molecular Weight |
271.316 |
IUPAC Name |
N-(3-hydroxyphenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C16H17NO3/c1-2-10-20-15-9-4-3-8-14(15)16(19)17-12-6-5-7-13(18)11-12/h3-9,11,18H,2,10H2,1H3,(H,17,19) |
InChI Key |
FCCWZJKCCCLGON-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Alkoxy vs. Hydroxy Groups
- 2-Hydroxy-N-(3-methoxyphenyl)benzamide (): The 2-hydroxy group increases polarity, reducing lipophilicity compared to the target compound’s 2-propoxy group. Molecular weight: 243.26 vs. 271.30 (calculated for the target).
- N,N-Dimethyl-2-propoxybenzamide (): The N,N-dimethyl group introduces basicity and aqueous solubility, diverging from the target’s phenolic -OH, which may participate in hydrogen bonding .
Halogen vs. Alkoxy Substitutents
- Molecular weight: 247.68 vs. 271.30 (target). Applications: Chlorinated analogs are common in agrochemicals (e.g., propanil derivatives in ), suggesting divergent biological targets compared to alkoxy-substituted compounds .
Substituent Effects on the Amide Nitrogen
3-Hydroxyphenyl vs. 3-Methoxyphenyl
- 2-Hydroxy-N-(3-methoxyphenyl)benzamide (): The 3-methoxy group enhances lipophilicity and steric bulk compared to the target’s 3-hydroxy group.
3-Hydroxyphenyl vs. Bulky Alkyl/Aryl Groups
- 3-[(3-Cyclopentylpropanoyl)amino]-N-(3-methylphenyl)benzamide (): The cyclopentylpropanoyl group adds significant steric bulk, likely limiting blood-brain barrier penetration compared to the target’s compact 3-hydroxyphenyl group. Molecular weight: 350.45 vs. 271.30 (target), highlighting trade-offs between size and bioavailability .
Pharmacological and Agrochemical Implications
Neurological Targets
The 3-hydroxyphenyl group is a key motif in sigma-1 receptor modulators, as seen in (+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine (). This suggests that the target compound may exhibit affinity for similar neurological targets, though empirical binding studies are needed .
Agrochemical Potential
Structural parallels to pesticidal amides (), such as propanil (N-(3,4-dichlorophenyl)propanamide), indicate that alkoxy and hydroxyphenyl groups could be optimized for herbicidal or fungicidal activity. However, the target’s reduced halogen content may lower environmental persistence compared to chlorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
